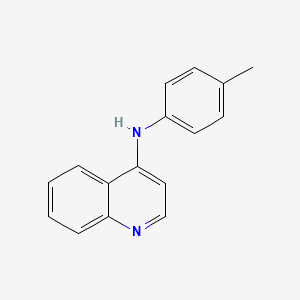
N-(4-methylphenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)quinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a quinoline core with a 4-methylphenyl group attached to the nitrogen atom at the 4-position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)quinolin-4-amine can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline with 4-methylaniline under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methylphenyl)quinolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar core structure but without the 4-methylphenyl group.
4-Aminoquinoline: A derivative with an amino group at the 4-position.
2-Chloro-N-(quinolin-5-yl)quinolin-4-amine: A compound with a chloro group at the 2-position and a quinolinyl group at the 5-position.
Uniqueness: N-(4-methylphenyl)quinolin-4-amine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C16H14N2/c1-12-6-8-13(9-7-12)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18) |
InChI Key |
SROJXUIEUGMDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12048774.png)
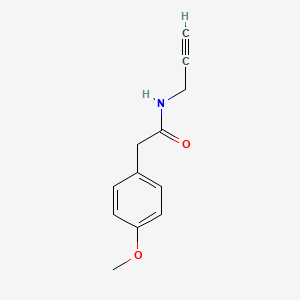
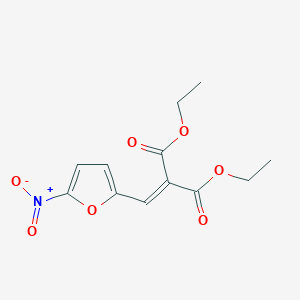

![6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048806.png)
![3-hydroxy-1-oxo-N-(2-sulfamoylphenyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048811.png)
![N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide](/img/structure/B12048813.png)
![2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048818.png)

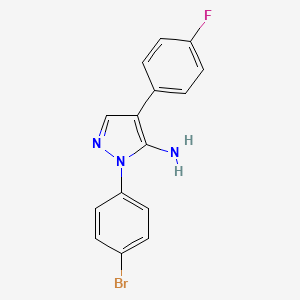

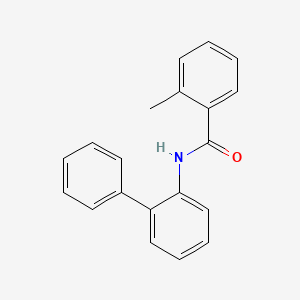

![4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048858.png)
